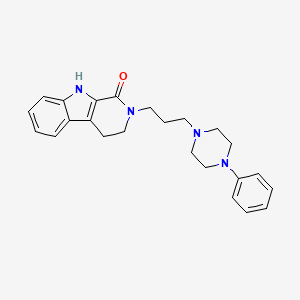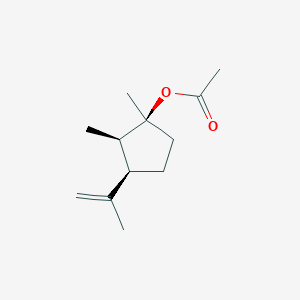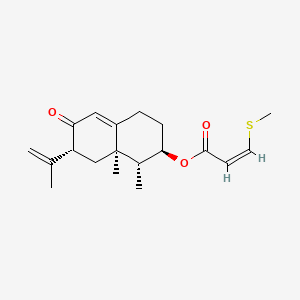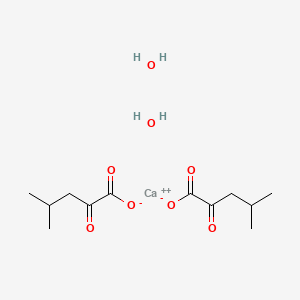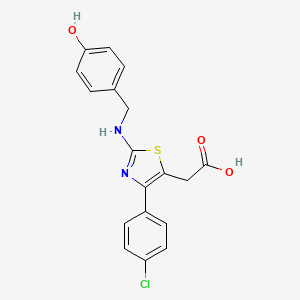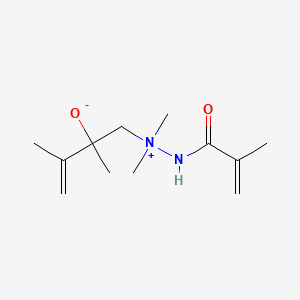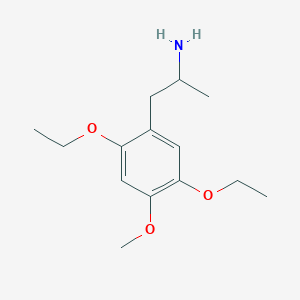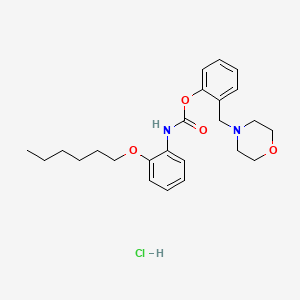
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl is a complex organic compound that belongs to the class of hydrazinecarboximidamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The hydrochloride (HCl) form of this compound enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-methoxyphenylhydrazine with an appropriate isocyanate to form the hydrazinecarboximidamide core. Subsequent reactions with aminothioxomethyl derivatives and 1-methylpropylidene intermediates under controlled conditions lead to the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structure allows it to bind to these targets, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazinecarboximidamides and related derivatives, such as:
- N-(4-Methoxyphenyl)-N’-(1-methylpropylidene)hydrazinecarboximidamide
- N-(Aminothioxomethyl)-N’-(4-methoxyphenyl)hydrazinecarboximidamide
Uniqueness
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.
Propiedades
Número CAS |
126281-59-2 |
|---|---|
Fórmula molecular |
C13H20ClN5OS |
Peso molecular |
329.85 g/mol |
Nombre IUPAC |
1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-methoxyphenyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-4-9(2)16-17-12(14)18(13(15)20)10-5-7-11(19-3)8-6-10;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,20);1H/b16-9+; |
Clave InChI |
GETVSOBWYQIIGM-QOVZSLTQSA-N |
SMILES isomérico |
CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)OC)C(=S)N)/C.Cl |
SMILES canónico |
CCC(=NN=C(N)N(C1=CC=C(C=C1)OC)C(=S)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
